N-(4-Ethylphenyl)-3-(hydroxyamino)-3-iminopropanamide
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Overview
Description
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci): is a complex organic compound with a unique structure that includes an amide group, an ethyl-substituted phenyl ring, and both hydroxyamino and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-ethylphenylamine with a suitable acylating agent, such as propanoyl chloride, to form N-(4-ethylphenyl)propanamide.
Introduction of the Hydroxyamino Group:
Formation of the Imino Group: Finally, the imino group is introduced via a reaction with an appropriate reagent, such as an isocyanate or an imine-forming agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyamino and imino groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)propanamide: Lacks the hydroxyamino and imino groups, making it less reactive.
N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
N-(4-ethylphenyl)-2-hydroxypropanamide: Contains a hydroxy group but lacks the imino group.
Uniqueness
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) is unique due to the presence of both hydroxyamino and imino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
(3Z)-3-amino-N-(4-ethylphenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-8-3-5-9(6-4-8)13-11(15)7-10(12)14-16/h3-6,16H,2,7H2,1H3,(H2,12,14)(H,13,15) |
InChI Key |
SGIBIPQSBBOKGV-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Origin of Product |
United States |
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